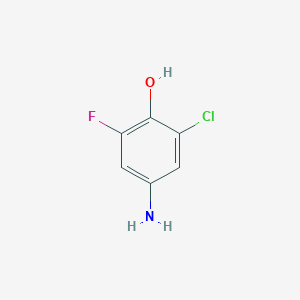
N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide" is a structurally complex molecule that features a pyrrole and a furan ring. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom, while furan is a five-membered oxygen-containing heterocycle. The carboxamide group is a functional group consisting of a carbonyl group (C=O) attached to an amine (NH2). This compound is not directly mentioned in the provided papers, but related structures and functionalities are discussed, which can provide insights into its properties and potential synthesis.
Synthesis Analysis
The synthesis of related carboxamide compounds involves various strategies, including molecular hybridization and the formation of heterosynthons. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was achieved through a molecular hybridization approach . Similarly, the novel carboxamide-pyridine N-oxide synthon was used to assemble isonicotinamide N-oxide in a triple helix architecture . These methods suggest that the synthesis of "N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide" could potentially involve the formation of a carboxamide linkage through amide bond formation between the corresponding pyrrole and furan derivatives.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized by X-ray crystallography and supported by computational methods such as Density Functional Theory (DFT). For example, the low-temperature X-ray crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide revealed preferential interactions between the carbonyl π system and the amide N atom . Additionally, the crystal structure of a pyrrolidine-1-carboxamide derivative was confirmed using X-ray diffraction and compared with the molecular structure optimized using DFT . These studies indicate that the molecular structure of "N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide" could be elucidated using similar techniques, providing insights into its three-dimensional conformation and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of carboxamide compounds can be influenced by the presence of the pyrrole and furan rings. The papers provided do not directly address the chemical reactions of the specific compound , but they do discuss the reactivity of related structures. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives involved reactions that could potentially be adapted for the synthesis of the target compound . The presence of the pyrrole and furan rings in the compound's structure may also affect its reactivity towards electrophilic or nucleophilic agents, as these rings can participate in various chemical reactions due to their aromatic nature and heteroatoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives can be predicted using computational ADME studies, as demonstrated for a pyrrole-3-carboxamide derivative with anticancer activity . These studies assess the physicochemical, pharmacokinetic, and drug-likeness properties, including oral bioavailability. The presence of the pyrrole and furan rings, along with the carboxamide group, would influence the compound's solubility, stability, and potential biological activity. The specific properties of "N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide" would need to be determined experimentally or through computational predictions based on its molecular structure.
Applications De Recherche Scientifique
Pyrrole-Based Compounds in Scientific Research
Pyrrole-based compounds have significant relevance in medicinal chemistry and drug discovery. The pyrrole ring is a common motif in pharmaceuticals due to its versatile biological activities. For example, pyrrole and its hetero-fused derivatives have been extensively explored for their anticancer, antimicrobial, and antiviral properties. Specific targets within biological systems have been identified for pyrrole-based compounds, demonstrating their potential as lead molecules in drug development (Li Petri et al., 2020). Furthermore, the stereochemistry of pyrrolidine derivatives, a class of compounds containing the pyrrole ring, has been shown to significantly influence their pharmacological profile, leading to the improvement of cognitive functions and neuroprotective effects (Veinberg et al., 2015).
Furan Derivatives in Scientific Research
Furan derivatives are another group of compounds with broad applications in scientific research, particularly in the synthesis of new materials and bioactive molecules. The conversion of plant biomass into furan derivatives has been highlighted as a sustainable approach to produce a wide range of chemicals, including pharmaceuticals, polymers, and fuels. 5-Hydroxymethylfurfural (HMF) and its derivatives are key platform chemicals derived from furans, showcasing the potential of these compounds in replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
The compound targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4 . This inhibition significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Biochemical Pathways
Given its impact on gata family proteins and th2 cell differentiation, it likely influences pathways related to immune response and cell differentiation .
Pharmacokinetics
The compound is likely to be soluble in many organic solvents , which could potentially influence its absorption and distribution in the body.
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Propriétés
IUPAC Name |
2,5-dimethyl-N-(3-pyrrol-1-ylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-10-13(12(2)18-11)14(17)15-6-5-9-16-7-3-4-8-16/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZKKNHEOLAPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

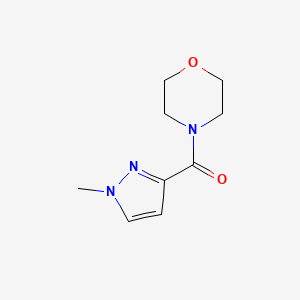
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2519084.png)
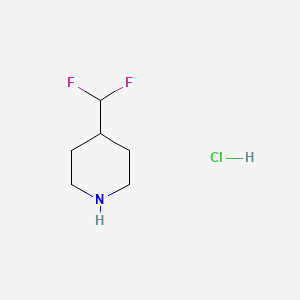
![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)
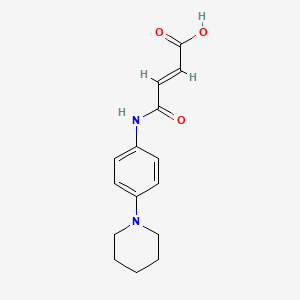
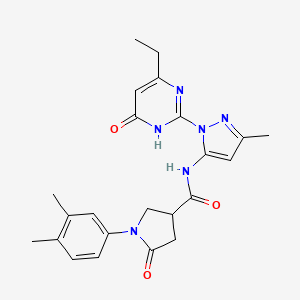
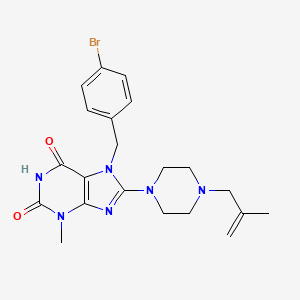
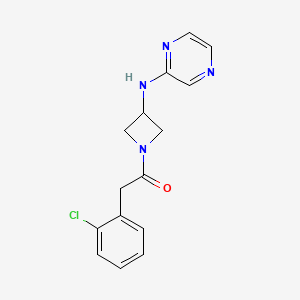
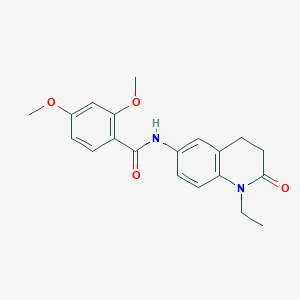
![5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2519095.png)

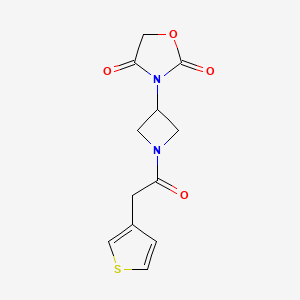
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide](/img/structure/B2519099.png)
